molecular formula C9H23N3 B14336569 1,4-Butanediamine, N-[3-(ethylamino)propyl]- CAS No. 110539-43-0

1,4-Butanediamine, N-[3-(ethylamino)propyl]-

Cat. No.: B14336569
CAS No.: 110539-43-0
M. Wt: 173.30 g/mol
InChI Key: VNRFKJPUPRCQEV-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N-[3-(ethylamino)propyl]- is a chemical compound with the molecular formula C₇H₁₉N₃. It is a derivative of 1,4-butanediamine, where one of the amino groups is substituted with a 3-(ethylamino)propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-butanediamine, N-[3-(ethylamino)propyl]- typically involves the reaction of 1,4-butanediamine with 3-(ethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-[3-(ethylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1,4-Butanediamine, N-[3-(ethylamino)propyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to polyamine dysregulation.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-butanediamine, N-[3-(ethylamino)propyl]- involves its interaction with cellular components, particularly enzymes involved in polyamine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular polyamine levels. This, in turn, affects various cellular processes such as DNA synthesis, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine (Putrescine): A naturally occurring polyamine involved in cell growth.

    Spermidine: Another polyamine with similar biological functions.

    Spermine: A polyamine that plays a role in cellular metabolism and growth.

Uniqueness

1,4-Butanediamine, N-[3-(ethylamino)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike putrescine, spermidine, and spermine, this compound has an additional ethylamino group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

110539-43-0

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

N'-[3-(ethylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C9H23N3/c1-2-11-8-5-9-12-7-4-3-6-10/h11-12H,2-10H2,1H3

InChI Key

VNRFKJPUPRCQEV-UHFFFAOYSA-N

Canonical SMILES

CCNCCCNCCCCN

Origin of Product

United States

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